5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
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Description
The compound “5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a sulfonyl group, and a pyrimidine-2,4-dione moiety .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), and a pyrimidine-2,4-dione moiety (a six-membered aromatic ring with two nitrogen atoms and two carbonyl groups) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, the piperazine ring might participate in reactions with acids or bases, and the sulfonyl group might be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding might increase its solubility in polar solvents .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Compounds with structures incorporating elements similar to "5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione" have been synthesized for their potential anti-inflammatory and analgesic effects. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory properties, suggesting their utility in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Computational and Quantum Chemical Studies
Computational quantum chemical studies of Uracil-5-Tertiary Sulfonamides, a category to which the queried compound relates, have provided insights into their pharmacokinetic properties and biological activity. Such studies help in understanding the electronic structure, reactivity, and interaction of these compounds with biological targets, facilitating the design of more effective drugs (Gaurav & Krishna, 2021).
Alzheimer's Disease Therapy
Research into 2-furoyl piperazine based sulfonamide derivatives, closely related to the query compound, has been directed towards Alzheimer's disease treatment. These compounds have been evaluated for their inhibitory potential against butyrylcholinesterase, an enzyme target in Alzheimer's disease management, indicating the potential therapeutic applications of such molecules (Hassan et al., 2019).
Multifunctional Antioxidants
Derivatives akin to the queried compound have been explored for their antioxidative properties, showing potential as multifunctional antioxidants for the treatment of age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia. These compounds' ability to scavenge free radicals and chelate metal ions positions them as promising candidates for preventive treatments (Jin, Randazzo, Zhang, & Kador, 2010).
Drug Candidates for Type 2 Diabetes and Alzheimer's Diseases
The synthesis and biological evaluation of 2-furoic piperazide derivatives for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases underscore the potential of such compounds in drug discovery and development for these conditions. Their bioactivity potentials were supported by molecular docking studies, highlighting the role of structural features in enhancing therapeutic efficacy (Abbasi et al., 2018).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-16-10-12(14(21)17(2)15(16)22)26(23,24)19-7-5-18(6-8-19)13(20)11-4-3-9-25-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRBKCURHEAGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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